N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
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Overview
Description
N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable candidate for various scientific research and industrial applications.
Mechanism of Action
Target of Action
It’s worth noting that pyrazolo[3,4-b]pyridines, the family of compounds to which it belongs, have been extensively studied due to their close similarity with the purine bases adenine and guanine . This suggests potential interactions with various biological targets, but specific targets for this compound need further investigation.
Biochemical Analysis
Cellular Effects
Some pyrazolo[3,4-b]pyridine derivatives have shown to act as cytotoxic agents with the ability to block cell cycle progression and/or induce apoptosis . They also showed superior cytotoxic activities against certain types of cells .
Molecular Mechanism
Some pyrazolo[3,4-b]pyridine derivatives have been found to inhibit cyclin-dependent kinases . They also show antiproliferative activity, apoptosis induction, and angiogenesis inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves the reaction of a preformed pyrazole with a pyridine derivative. One common method includes the treatment of diphenylhydrazone and pyridine with iodine . Another approach involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid .
Industrial Production Methods: Industrial production methods often utilize similar synthetic routes but are optimized for higher yields and efficiency. For instance, the use of N,N-dimethylformamide as a solvent and 4-dimethylaminopyridine as a catalyst under ice bath conditions can enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions: N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenated alkanes under inert gas protection.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Brominated alkanes in the presence of sodium hydride and 4-dimethylaminopyridine as a catalyst.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized for different applications.
Scientific Research Applications
N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its inhibitory effects on TRKs, it is being explored for its potential in cancer therapy.
Comparison with Similar Compounds
1H-pyrazolo[3,4-b]pyridine: A closely related compound with similar biological activities.
2H-pyrazolo[3,4-b]pyridine: Another isomer with distinct chemical properties and applications.
Uniqueness: N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide stands out due to its specific substitution pattern, which enhances its stability and selectivity as a TRK inhibitor. This makes it a promising candidate for further research and development in therapeutic applications .
Properties
IUPAC Name |
N,1,3-trimethylpyrazolo[3,4-b]pyridine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-6-8-4-7(10(15)11-2)5-12-9(8)14(3)13-6/h4-5H,1-3H3,(H,11,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGFIQYHTYPYEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)C(=O)NC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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